Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-
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Overview
Description
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of piperidines. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds . This particular compound is notable for its unique structure, which includes a piperidine ring, a methylsulfinyl group, and a pyrrolidinylphosphinyl group.
Preparation Methods
The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves several steps. One common method involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The substrate scope is broad, making this method practically useful for the synthesis of various piperidine derivatives.
Chemical Reactions Analysis
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sources, catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceutical and agrochemical compounds . In biology and medicine, it has been studied for its potential anticancer properties . It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . In industry, it is used in the synthesis of various functionalized piperidines and other heterocyclic compounds .
Mechanism of Action
The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves the regulation of several signaling pathways. It has been shown to activate pathways such as NF-κB and PI3k/Aκt, which are involved in cancer progression . It also induces apoptosis in cancer cells through the caspase-dependent pathway .
Comparison with Similar Compounds
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its specific structure and the presence of the methylsulfinyl and pyrrolidinylphosphinyl groups. Similar compounds include other piperidine derivatives such as piperine and pipecolic acid . These compounds share the piperidine ring structure but differ in their functional groups and overall molecular structure .
Properties
CAS No. |
141931-12-6 |
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Molecular Formula |
C10H21N2O2PS |
Molecular Weight |
264.33 g/mol |
IUPAC Name |
1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |
InChI Key |
PRAVZMAWLODVDE-OEMAIJDKSA-N |
Isomeric SMILES |
C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |
Canonical SMILES |
CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |
Origin of Product |
United States |
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